BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Why did neladenoson fail in clinical trials for
heart failure?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Neladenoson

Cat. No.: B10821588

Technical Support Center: Neladenoson Clinical
Trials

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
clinical trial outcomes of neladenoson for heart failure.

Frequently Asked Questions (FAQSs)
Q1: What was the scientific rationale for developing
neladenoson for heart failure?

Al: Neladenoson bialanate (BAY1067197) is an oral, highly selective, partial agonist of the
adenosine Al receptor (A1R).[1][2] The rationale was based on extensive preclinical data
suggesting that activating A1R could be cardioprotective.[3] In the heart, A1R activation is
linked to several beneficial mechanisms:

« Inhibition of adenylate cyclase activity.[1]
e Improved mitochondrial function and energy substrate utilization.[2]

o Enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCAZ2a) activity, which improves
calcium handling.
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e Anti-ischemic and anti-remodeling effects.

Full A1R agonists, however, cause significant side effects like severe bradycardia,
atrioventricular (AV) block, and renal impairment. Neladenoson, as a partial agonist, was
designed to elicit the desired therapeutic effects on the heart muscle while avoiding the
adverse effects associated with full agonism. Preclinical studies showed it could improve
cardiac function without undesirable impacts on heart rate, blood pressure, or AV conduction.

Q2: Why did neladenoson ultimately fail in Phase llb
clinical trials?

A2: Neladenoson failed primarily due to a lack of efficacy in meeting the primary and
secondary endpoints in two key Phase llb trials: PANTHEON (for Heart Failure with reduced
Ejection Fraction - HFrEF) and PANACHE (for Heart Failure with preserved Ejection Fraction -
HFpEF). Additionally, a dose-dependent negative impact on renal function was observed.

¢ Inthe PANTHEON trial, neladenoson did not produce a dose-dependent improvement in its
primary endpoints: left ventricular ejection fraction (LVEF) or N-terminal pro-B-type natriuretic
peptide (NT-proBNP) levels.

e In the PANACHE trial, it failed to show a dose-response relationship for the primary endpoint,
which was the change in the 6-minute walk test distance. No significant improvements were
seen in physical activity, quality of life, or other cardiac biomarkers.

Q3: What specific adverse events were associated with
neladenoson in the clinical trials?

A3: While neladenoson was developed to avoid the severe side effects of full ALR agonists
and was generally well-tolerated in early studies, the Phase llb trials revealed key safety
concerns. The most significant finding was a dose-dependent decrease in renal function,
observed as an increase in serum creatinine and cystatin C, and a corresponding decrease in
the estimated glomerular filtration rate (eGFR). A dose-dependent decrease in heart rate was
also noted, although high-degree AV blocks were not a major issue.

Troubleshooting & Experimental Design Guides
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Q4: My research team is investigating A1R agonists.
How can we avoid the pitfalls seen with neladenoson?

A4: The failure of neladenoson suggests that the translatability from preclinical models to
human heart failure is complex. Key considerations for future research include:

o Re-evaluating Biomarker Strategy: The lack of change in NT-proBNP and LVEF in the
PANTHEON trial, despite a plausible mechanism of action, suggests these may not be the
most sensitive markers for the effects of partial ALR agonism. Consider endpoints that more
directly measure mitochondrial function or myocardial energetics.

» Understanding Biased Agonism: Neladenoson's signaling profile was biased away from
Ca2+ influx relative to cAMP pathways, which was predicted to reduce side effects. However,
this specific bias may have also limited its efficacy. Future drug design could explore different
biased agonism profiles at the A1R or even synergistic engagement of other adenosine
receptors (e.g., A2B) that may be beneficial for anti-fibrotic effects.

e Improving Preclinical Models: The lack of robust and predictive preclinical models, especially
for HFpEF, was a potential limitation in neladenoson'’s development. Developing models
that better replicate the systemic nature of human heart failure, including comorbidities like
renal dysfunction and skeletal muscle pathology, is critical.

e Monitoring Renal Function: The dose-dependent decline in renal function was a critical
adverse finding. Any future A1R agonist development must include rigorous monitoring of
renal hemodynamics and function from the earliest stages.

Data & Protocols
Clinical Trial Data Summary

The quantitative outcomes of the PANTHEON and PANACHE trials are summarized below.

Table 1: PANTHEON Trial (HFrEF) - Key Outcomes
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Endpoint (Change
from Baseline to 20
Weeks)

Primary: NT-proBNP
(ng/L)

Placebo

Neladenoson (5-40
mg Doses)

No dose-dependent
effect

Result

Endpoint Not Met

Primary: LVEF (%)

No dose-dependent

effect

Endpoint Not Met

Safety: eGFR
(mL/min/1.73m?2)

Dose-dependent

decrease

Negative Finding

Safety: Heart Rate
(bpm)

Dose-dependent

decrease

Negative Finding

Data from the PANTHEON Investigators study.

Table 2: PANACHE Trial (HFpEF) - Key Outcomes

Endpoint (Change

Neladenoson (10-

from Baseline to 20 Placebo Result
40 mg Doses)
Weeks)
Primary: 6-Minute ]
_ +0.2 m +13.0 m to +29.4 m Endpoint Not Met
Walk Distance (m)
Secondary: NT- No dose-response ]
- ) ] Endpoint Not Met
proBNP relationship
Secondary: Quality of No dose-response
) ¥:Q Y - ) ] P Endpoint Not Met
Life (KCCQ Score) relationship
Safety: Serious No significant
27.6% 26.6%

Adverse Events

difference

Data from the PANACHE randomized clinical trial. The minimal clinically important difference

for the 6-minute walk test was considered 40 meters.
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Experimental Protocols Cited

Preclinical evaluation of neladenoson's effects involved standard molecular and cellular
biology techniques. An example protocol for assessing cardiomyocyte hypertrophy is provided
below.

Protocol: [3H]-Leucine Incorporation Assay for Cardiomyocyte Hypertrophy

o Objective: To determine if a compound has anti-hypertrophic effects on cardiomyocytes in
vitro.

o Methodology:

o Cell Culture: Neonatal ventricular cardiomyocytes (NVCMs) are isolated and cultured
under standard conditions.

o Induction of Hypertrophy: Cells are stimulated with a hypertrophic agent (e.g., Angiotensin
II, TNFa, or IL1B) to induce cell growth.

o Treatment: Concurrently with the hypertrophic stimulus, cells are treated with varying
concentrations of the test compound (e.g., neladenoson).

o Radiolabeling: [®H]-leucine is added to the culture medium. As hypertrophied cells
synthesize more protein, they incorporate more of the radiolabeled leucine.

o Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for protein
synthesis and incorporation of the label.

o Measurement: Cells are harvested, and the incorporated radioactivity is measured using a
scintillation counter.

o Analysis: A reduction in [3H]-leucine incorporation in treated cells compared to untreated
(but stimulated) cells indicates an anti-hypertrophic effect.

Visualizations
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Caption: Intended signaling pathway of neladenoson as a partial ALR agonist.
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Phase 1: Screening & Enrollment
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L p y /
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Caption: Simplified workflow for the PANTHEON and PANACHE Phase lIb trials.
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Rationale:
Partial A1IR agonism offers
cardioprotection without side effects

Preclinical Data:
Improved cardiac function in
animal models
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Result: Lack of Efficacy Result: Safety Concerns
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Why did neladenoson fail in clinical trials for heart
failure?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821588#why-did-neladenoson-fail-in-clinical-trials-
for-heart-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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